Cas no 1806804-08-9 (3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride)

3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride is a highly reactive sulfonyl chloride derivative with a pyridine core, featuring dichloro and difluoromethyl substituents. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic compounds. The presence of both chlorine and fluorine atoms enhances its reactivity and selectivity in nucleophilic substitution reactions, while the sulfonyl chloride group facilitates further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for developing bioactive molecules. Its stability under controlled conditions ensures reliable handling in synthetic applications.
3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride structure
1806804-08-9 structure
Product Name:3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride
CAS No:1806804-08-9
MF:C6H2Cl3F2NO2S
MW:296.506384372711
CID:4850500
Update Time:2025-06-11

3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride
    • Inchi: 1S/C6H2Cl3F2NO2S/c7-2-1-3(15(9,13)14)12-5(4(2)8)6(10)11/h1,6H
    • InChI Key: ZBXOFLQSVCIGBI-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=NC=1C(F)F)S(=O)(=O)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 321
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55.4

3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029073191-250mg
3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride
1806804-08-9 97%
250mg
$504.00 2022-03-31
Alichem
A029073191-500mg
3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride
1806804-08-9 97%
500mg
$839.45 2022-03-31
Alichem
A029073191-1g
3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride
1806804-08-9 97%
1g
$1,490.00 2022-03-31

3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride Related Literature

Additional information on 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride

Professional Introduction to 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride (CAS No. 1806804-08-9)

3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride, identified by the CAS number 1806804-08-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drugs targeting neurological and inflammatory disorders. Its unique structural features, including the presence of both chlorine and difluoromethyl substituents on a pyridine backbone, contribute to its versatility in chemical transformations and functional group modifications.

The sulfonyl chloride moiety in this compound is particularly noteworthy, as it facilitates the introduction of sulfonamide derivatives—a class of compounds known for their broad spectrum of biological activities. Sulfonyl chlorides are highly reactive and can readily react with nucleophiles such as amines and alcohols to form sulfonamides, which are prevalent in many therapeutic agents. This reactivity makes 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride an invaluable building block for medicinal chemists seeking to develop new pharmacophores.

Recent advancements in synthetic chemistry have highlighted the utility of this compound in constructing complex molecular architectures. For instance, researchers have leveraged its reactivity to develop novel inhibitors of enzymes involved in cancer metabolism. The difluoromethyl group, a key feature of this compound, is particularly interesting due to its ability to enhance metabolic stability and binding affinity in drug candidates. Studies have demonstrated that incorporation of difluoromethyl groups can improve the pharmacokinetic properties of small-molecule drugs, making them more effective in vivo.

In the realm of agrochemicals, 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride has been explored as a precursor for herbicides and fungicides. The structural motif present in this compound allows for modifications that can target specific enzymatic pathways in pests and weeds while minimizing toxicity to non-target organisms. This aligns with the growing demand for environmentally sustainable agricultural practices, where precision and efficiency are paramount.

The synthesis of 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced catalytic systems and green chemistry principles have been employed to optimize these processes, reducing waste and energy consumption. Such innovations underscore the industry's commitment to sustainable manufacturing practices while maintaining the high standards required for pharmaceutical intermediates.

From a mechanistic perspective, the reactivity of this compound can be attributed to the electron-withdrawing nature of both chlorine and difluoromethyl groups, which activate the pyridine ring towards electrophilic substitution reactions. This activation is exploited in various synthetic strategies to introduce additional functional groups or to construct larger molecular frameworks. The sulfonyl chloride functionality further enhances electrophilicity, making it an ideal candidate for cross-coupling reactions and other transformations that are pivotal in drug discovery.

Current research is exploring novel applications of 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride in areas such as materials science and polymer chemistry. The ability to incorporate this compound into polymers or coatings can impart unique properties such as enhanced durability or biodegradability. These applications highlight the broad utility of heterocyclic compounds like pyridine derivatives beyond traditional pharmaceuticals.

The regulatory landscape for compounds like 3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride is stringent but well-established, ensuring that they meet rigorous safety and quality standards before being used in commercial applications. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo thorough characterization to confirm identity and purity. These measures are essential for ensuring consistency and reliability across different batches of intermediates used in drug development.

In conclusion,3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride (CAS No. 1806804-08-9) represents a versatile and highly functional compound with significant potential across multiple industries. Its role as an intermediate in pharmaceutical synthesis underscores its importance in modern drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications and synthetic strategies involving this compound,3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride is poised to remain a cornerstone of innovation in both academia and industry.

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